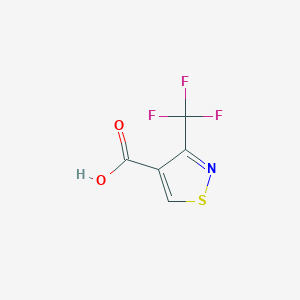

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid

描述

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered thiazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) group at position 4. The thiazole core contributes to its electron-deficient aromatic character, while the -CF₃ group enhances lipophilicity and metabolic stability. Its physicochemical properties, such as moderate solubility (influenced by the polar carboxylic acid) and acidity (pKa ~2.5–3.5), make it suitable for drug design .

属性

分子式 |

C5H2F3NO2S |

|---|---|

分子量 |

197.14 g/mol |

IUPAC 名称 |

3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) |

InChI 键 |

XPXCDOWDNNVLND-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=NS1)C(F)(F)F)C(=O)O |

产品来源 |

United States |

准备方法

Preparation Methods of 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid

Detailed Synthetic Route from Trifluoroacetic Ethyl Acetoacetate

A well-documented preparation method, reported in Chinese patent CN104672168A, describes the synthesis of a closely related compound, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid , which shares mechanistic and procedural similarities with the preparation of This compound . This method is adaptable and instructive for the target compound.

Step 1: Chlorination of Trifluoroacetic Ethyl Acetoacetate

- Reagents: Trifluoroacetic ethyl acetoacetate and sulfuryl chloride.

- Conditions: Cooling to -15°C to -5°C, slow dropwise addition of sulfuryl chloride over 1/5 to 1/6 of the total soaking time, followed by warming to 5–15°C.

- Duration: Soaking time of 10 to 18 hours.

- Outcome: Formation of 2-chloro trifluoroacetic ethyl acetoacetate with minimal byproducts (e.g., 2,2-dichloro derivative <0.23%).

Step 2: Cyclization with Thioacetamide

- Reagents: Thioacetamide and dehydrated ethanol.

- Conditions: Reflux under stirring; molar ratio of thioacetamide to chlorinated intermediate is approximately 1.02–1.06.

- Duration: 8 to 12 hours.

- Outcome: Formation of the thiazole ring via nucleophilic substitution and ring closure.

Step 3: Hydrolysis to Carboxylic Acid

- Reagents: Aqueous sodium hydroxide (13–15%) solution.

- Conditions: Reflux with stirring for 3 hours.

- Post-treatment: Removal of ethanol under reduced pressure, dilution with water, acidification with concentrated hydrochloric acid to pH 1, aging for 2 hours.

- Isolation: Suction filtration and washing to obtain the product as an off-white solid.

Yields and Purity

- Yield: Approximately 91.6% to 92.2% based on starting trifluoroacetic ethyl acetoacetate.

- Purity: High-performance liquid chromatography (HPLC) purity around 98.6% to 99.0%.

- Melting Point: 163.5°C to 166.0°C.

Reaction Parameters Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Sulfuryl chloride, trifluoroacetic ethyl acetoacetate | -15 to 15 | 10–18 | - | - | Slow addition of sulfuryl chloride |

| Cyclization | Thioacetamide, dehydrated ethanol | Reflux (~78) | 8–12 | - | - | Molar ratio thioacetamide ~1.02–1.06 |

| Hydrolysis and Acidification | NaOH (13–15%), HCl neutralization | Reflux, then RT | 3 + 2 aging | ~91.6–92.2 | 98.6–99.0 | Ethanol removal under reduced pressure |

Alternative and Related Methods

While the above method is the most direct and well-characterized for trifluoromethylthiazole carboxylic acids, alternative synthetic routes include:

Metal-free multi-component annulation reactions involving trifluoroacetimidoyl chlorides and hydrazine derivatives, as reported for related trifluoromethyl heterocycles. These methods utilize benzene-1,3,5-triyl triformate as a CO surrogate and proceed under mild conditions without metal catalysts. Although primarily applied to 1,2,4-triazoles, such strategies may inspire analogous approaches for thiazole derivatives.

Direct functionalization of preformed thiazole rings via trifluoromethylation using electrophilic trifluoromethylating agents or radical trifluoromethyl sources, followed by carboxylation steps. These methods are less common and often require specialized reagents and conditions.

Analytical and Purification Techniques

- Purity Assessment: HPLC analysis is standard for confirming compound purity, typically exceeding 98% for well-prepared samples.

- Melting Point Determination: Used as a quick purity and identity check, with melting points around 164–166°C for the trifluoromethylthiazole carboxylic acids.

- Isolation: Filtration and washing after acidification provide solid products suitable for further use without extensive chromatographic purification.

- Reagent Recovery: Unreacted starting materials such as trifluoroacetic ethyl acetoacetate can be recovered by vacuum distillation, improving overall process efficiency.

化学反应分析

Types of Reactions

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学研究应用

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound with a thiazole ring, a trifluoromethyl group, and a carboxylic acid functional group. It has a molecular weight of approximately 197.14 g/mol. The compound's structure includes a five-membered thiazole ring, known for its diverse biological activities and applications in medicinal chemistry.

Chemical Reactivity

This compound can participate in reactions typical of carboxylic acids and heterocycles.

Applications

- Pharmaceutical Industry It serves as an intermediate in synthesizing various pharmaceutical products.

- Drug Development Studies on the interactions of this compound with biological targets suggest it may be a promising lead compound. Interaction studies often focus on assessing its viability as a therapeutic agent.

- Medicinal Chemistry and Agrochemicals The trifluoromethyl substitution of this compound enhances lipophilicity and biological activity compared to other thiazoles without such substitutions, contributing to its potential applications in these fields.

Biological Activities of Thiazole Derivatives

Thiazole derivatives, including this compound, exhibit a range of biological activities:.

作用机制

The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability . This interaction can modulate various biochemical pathways, leading to the desired biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Core and Electronic Effects

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : A pyridine ring with -CF₃ at position 4 and -COOH at position 3.

- Comparison :

5-[4-Methyl-3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic Acid

- Structure : An oxazole ring (oxygen instead of sulfur) with -CF₃ on a phenyl substituent.

- Comparison :

1,2,5-Thiadiazole-3-carboxamide, 4-(Trifluoromethyl)

- Structure : A thiadiazole ring (two nitrogens, one sulfur) with -CF₃ and -CONH₂ groups.

- Comparison :

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Notes:

Key Findings :

- Thiazole vs. Triazole : 1,2,4-Triazole-3-thiones show broader antifungal activity due to sulfur’s nucleophilic reactivity . Thiazoles, however, exhibit stronger antibacterial effects, possibly due to enhanced membrane interaction from -CF₃ .

- Thiazolidine vs. Thiazole : CAY10444’s antiproliferative activity is linked to its thiazolidine core and long alkyl chain, which improve target binding .

生物活性

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H4F3N1O2S1

- Molecular Weight : 197.14 g/mol

- IUPAC Name : this compound

The trifluoromethyl group enhances the compound's lipophilicity and biological activity compared to other thiazoles lacking such substitutions. The thiazole ring is known for its role in various biological functions, making this compound a valuable subject for medicinal chemistry research.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively .

- Anticancer Potential : Preliminary research indicates that compounds with thiazole rings can display cytotoxic effects against cancer cell lines. For instance, structural modifications in thiazole compounds have been linked to enhanced anticancer activity, suggesting that this compound may also possess similar properties .

- Antiviral Properties : Some thiazole derivatives have been evaluated for their antiviral activity. In particular, studies have demonstrated that modifications in thiazole structures can lead to compounds with significant inhibitory effects on viral replication .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. This interaction could modulate cellular processes related to growth and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antiviral | Inhibitory effects on viral replication |

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that certain structural features of thiazoles significantly enhance their anticancer activity. For example, compounds with electron-donating groups showed improved efficacy against colorectal cancer cells compared to standard treatments like doxorubicin .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilize commercially available precursors containing thiazole and trifluoromethyl groups.

- Reaction Conditions : Employ conditions such as high temperatures and specific catalysts to optimize yield (approximately 90.8% under optimized conditions) and purity.

常见问题

Q. What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves cyclization of precursors containing thiazole cores. For example, coupling a trifluoromethyl-substituted thiazole intermediate with a carboxylic acid group at the 4-position can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for coupling reactions) critically influence yield. Lower yields (<50%) are often observed with steric hindrance from the trifluoromethyl group, necessitating optimized stoichiometry of reactants like 2-amino thiazoles and trifluoromethyl ketones .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- IR Spectrophotometry: Identifies functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .

- NMR Spectroscopy: ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm for thiazole protons), while ¹⁹F NMR confirms trifluoromethyl resonance (δ -60 to -70 ppm) .

- HPLC-MS: Validates purity (>97%) and molecular weight (e.g., [M+H]+ peak at m/z 240.02) .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Enzyme Inhibition: Used as a tool compound to study metabolic enzymes (e.g., cyclooxygenase or kinases) due to its trifluoromethyl-enhanced binding affinity .

- Biological Activity Screening: Evaluated for antibacterial or anticancer activity in cell-based assays, leveraging the thiazole core’s heterocyclic bioactivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:

- Modifies Electronic Density: Reduces pKa of the carboxylic acid (enhancing solubility at physiological pH) .

- Enhances Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in cellular assays .

- Stabilizes Binding Interactions: Forms hydrophobic contacts with target proteins, as shown in docking studies with COX-2 (PDB: 1CX2) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., decarboxylated derivatives) that may contribute to conflicting results .

- Computational Validation: Compare molecular dynamics simulations (e.g., using GROMACS) with experimental IC₅₀ values to confirm target engagement .

Q. How can computational modeling predict interaction targets for this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina predict binding poses against protein databases (e.g., PDB). The thiazole ring often aligns with ATP-binding pockets in kinases .

- QSAR Models: Correlate substituent effects (e.g., -CF₃ position) with activity data to prioritize synthetic targets .

- ADMET Prediction: Software like SwissADME forecasts pharmacokinetic properties (e.g., CNS permeability), guiding in vivo study design .

Q. What challenges arise in optimizing solubility for in vivo studies?

Methodological Answer:

- Salt Formation: Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility (>10 mg/mL) .

- Co-Solvent Systems: Use PEG-400 or cyclodextrins in formulations to enhance bioavailability without precipitation .

- Prodrug Derivatization: Esterify the carboxylic acid (e.g., ethyl ester) for passive diffusion, with in vivo hydrolysis regenerating the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。